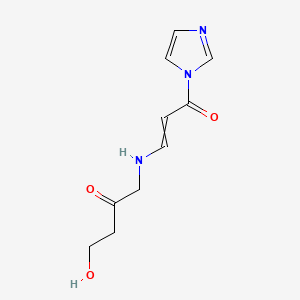

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

説明

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is a complex organic compound that features an imidazole ring, a hydroxy group, and a butanone structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) typically involves the reaction of an imidazole derivative with a suitable butanone precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

化学反応の分析

Types of Reactions

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the imidazole ring can produce various substituted imidazole derivatives .

科学的研究の応用

Medicinal Chemistry Applications

-

Antibiotic Activity

The compound serves as a prodrug that is hydrolyzed to produce clavulanate, a well-known beta-lactamase inhibitor. This property makes it valuable in combating antibiotic resistance by inhibiting enzymes that bacteria produce to resist penicillin-type antibiotics . -

Cancer Treatment

Research indicates that derivatives of this compound exhibit anti-cancer properties, particularly by inhibiting cell proliferation and inducing apoptosis in colon cancer cells . The mechanism involves modulation of signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cancer cell survival and growth. -

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against various viral infections including HIV and hepatitis viruses. Its ability to interfere with viral replication mechanisms positions it as a candidate for further research in antiviral drug development .

Biochemical Applications

-

Enzyme Inhibition

Studies have demonstrated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole can act as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, making it useful for studying metabolic disorders . -

Cell Signaling Modulation

The compound influences various cell signaling pathways, including those related to inflammation and immune response. Its interactions with G-protein coupled receptors (GPCRs) suggest potential applications in immunology and inflammation research .

Case Studies

作用機序

The mechanism of action of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and butanone groups can also participate in various biochemical reactions, contributing to the compound’s overall effects .

類似化合物との比較

Similar Compounds

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole: Shares a similar imidazole structure but differs in the side chain composition.

1,4-Di(1H-imidazol-1-yl)butane: Contains two imidazole rings but lacks the hydroxy and butanone groups.

(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features a modified imidazole ring with different substituents.

Uniqueness

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

CAS Number: 89186-34-5

Physical State: Solid, typically stored under inert atmosphere at low temperatures to maintain stability .

Anticancer Activity

Research has indicated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole exhibits notable anticancer properties. In a study evaluating various derivatives, this compound was tested against HeLa (cervical cancer) and C6 (glioma) cell lines. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing promising results in inhibiting cell growth. Specifically, compounds similar to 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole demonstrated significant cytotoxic effects, with some derivatives showing up to 70% inhibition of cell proliferation at specific concentrations .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. A series of studies have shown that it possesses remarkable activity against various microorganisms. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding inhibition zones indicative of effective antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole is believed to be linked to its structural properties that allow it to interact with biological macromolecules. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which may enhance its interaction with target proteins involved in cancer cell proliferation and microbial survival.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of compounds based on the structure of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole and assessed their anticancer efficacy. The study demonstrated that modifications to the substituents on the imidazole ring significantly affected the cytotoxicity profiles. The most effective derivatives displayed IC50 values in the low micromolar range against HeLa cells, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Anticancer | HeLa | <10 | Significant inhibition observed |

| Anticancer | C6 | <15 | Effective against glioma cells |

| Antimicrobial | Staphylococcus aureus | 5 | Comparable to standard antibiotics |

| Antimicrobial | Escherichia coli | 10 | Effective against resistant strains |

Table 2: Structure Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Base Compound | None | Moderate activity |

| Variant A (Substituent X) | Methyl group addition | Enhanced activity |

| Variant B (Substituent Y) | Hydroxyl group addition | Significant increase |

特性

IUPAC Name |

4-hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQFPQZZZXNBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30752222 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-34-5 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。